molecular formula C12H15ClN2O B1455378 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide CAS No. 1354958-83-0

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No.: B1455378
CAS No.: 1354958-83-0
M. Wt: 238.71 g/mol
InChI Key: PTXOWJMPCITEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide is a synthetic organic compound featuring an indoline scaffold, a core structure recognized for its significant potential in medicinal chemistry research . The molecule integrates a chloro-substituted indoline ring linked to a N,N -dimethylacetamide group, a functional group known for its role as a solvent and its application in chemical synthesis . This specific molecular architecture makes it a compound of interest for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. The indole and indoline scaffolds are privileged structures in drug discovery, known to exhibit a broad spectrum of biological activities. These include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects . Researchers can utilize this compound as a key synthetic intermediate or a building block for the design and synthesis of more complex molecules targeting various biological pathways. While the specific mechanism of action for this exact molecule is not currently detailed in the literature, related compounds have been investigated as inhibitors of specific kinases and for their cytotoxic activity against cancer cell lines . Its research value lies in its potential to be developed into probes for biological studies or as a lead compound in therapeutic development programs. Applications: This chemical is intended for use in organic synthesis and medicinal chemistry research. It serves as a precursor for the development of novel indoline-based compounds with potential pharmacological activity. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-15(2)12(16)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOWJMPCITEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide typically involves:

Preparation of the 5-Chloro-2,3-dihydro-1H-indole Intermediate

According to patent US7544685B2, 5-chloro-2,3-dihydro-1H-indole derivatives can be prepared by:

  • Starting from 5-chloroindole or 5-chloro-1H-indole derivatives , which may be commercially available or synthesized via halogenation of indole precursors.
  • Reduction of the indole double bond to form the dihydroindole (indoline) ring system. This can be achieved by catalytic hydrogenation using palladium on activated carbon under reflux conditions in solvents such as p-xylene.
  • Purification involves filtration, concentration under reduced pressure, and extraction with organic solvents like ethyl acetate or tetrahydrofuran.
  • The intermediate may be isolated as a solid after drying over magnesium sulfate and concentration in vacuo.

Alkylation with N,N-Dimethylacetamide Derivatives

The key step to introduce the N,N-dimethylacetamide substituent at the 3-position involves alkylation:

  • Alkylation is performed by reacting the 5-chloro-2,3-dihydro-1H-indole with an alkylating agent such as N,N-dimethyl-2-chloroacetamide or related derivatives.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP).
  • A base such as potassium carbonate, triethylamine, or diisopropylethylamine is used to deprotonate the indoline nitrogen and facilitate nucleophilic substitution.
  • The reaction temperature is maintained at reflux or slightly below the solvent boiling point to optimize conversion.
  • After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents.
  • Purification is achieved by flash chromatography on silica gel using eluents such as ethyl acetate with triethylamine to prevent compound decomposition.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reduction of 5-chloroindole Pd/C catalyst, H2 gas p-xylene Reflux (~140°C) ~90 Dean-Stark trap used to remove water; filtration and concentration under vacuum
Alkylation with chloroacetamide 5-chloro-2,3-dihydro-1H-indole, N,N-dimethyl-2-chloroacetamide, K2CO3 DMF or DMSO 80-120°C 70-85 Base-promoted nucleophilic substitution; reaction monitored by TLC or LC; flash chromatography purification

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC/MS) are used to monitor reaction progress and detect side products.
  • Purification by flash chromatography on silica gel with eluent mixtures such as ethyl acetate/triethylamine ensures high purity.
  • Final compounds are characterized by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Optical rotation measurements may be performed for chiral derivatives using polarimetry in solvents like dimethyl sulfoxide.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
5-chloroindole synthesis Halogenation of indole or commercial sourcing Obtain halogenated indole Starting material for reduction
Reduction to 2,3-dihydroindole Pd/C, H2, reflux in p-xylene Saturate indole double bond 5-chloro-2,3-dihydro-1H-indole
Alkylation at 3-position N,N-dimethyl-2-chloroacetamide, base, DMF/DMSO Introduce N,N-dimethylacetamide Target compound formation
Purification Flash chromatography, recrystallization Remove impurities Pure final product
Characterization TLC, GC/MS, NMR, IR, MS, polarimetry Confirm structure and purity Analytical validation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of N,N-dimethylacetamide derivatives with reduced carbonyl groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Dihydroindole Cores

Several dihydroindole-based acetamides have been synthesized and evaluated. Key examples include:

  • N-[2-(5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide (8j) : Features a 5-bromo substituent and ethyl acetamide group. Synthesis yields (21%) suggest bromine’s steric bulk may hinder reactivity compared to chlorine .
  • N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide () : A fully aromatic indole analogue with a 5-chloro substituent. The absence of dihydro saturation may reduce conformational flexibility, impacting receptor interactions .

Key Differences :

  • Substituent Effects : Chlorine (electronegative, moderate size) vs. bromine (larger, polarizable) alters electronic and steric profiles.
  • Acetamide Groups : N,N-dimethylacetamide (target) vs. N-ethyl (8j, 8k) modifies lipophilicity (logP) and metabolic stability.

Indole vs. Dihydroindole Derivatives

  • N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide () : Aromatic indole with 5-methoxy and 2-methyl groups. Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, influencing electronic properties and binding affinity .
  • 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide () : Incorporates a dioxo group, increasing polarity and hydrogen-bonding capacity compared to the target compound’s saturated dihydroindole .

Implications :

  • Dihydroindole cores may offer improved solubility over aromatic indoles but reduced planar rigidity for π-π stacking.

Acetamide Group Variations

  • N,N-Dimethylacetamide () : Widely used as a solvent, its high lipophilicity (logP ~0.3) contrasts with the target compound’s dimethylacetamide group, which likely increases logP to ~2.0 .
  • Pesticide Analogues () : Compounds like alachlor (N-(2,6-diethylphenyl)-N-methoxymethylacetamide) share acetamide motifs but lack indole cores, highlighting structural diversity in bioactivity .

Comparative Data Table

Compound Name Core Structure Substituents Acetamide Group Molecular Weight LogP* Key Attributes
Target Compound 2,3-Dihydroindole 5-Cl N,N-dimethyl ~264.7 (calc) ~2.0 Enhanced lipophilicity
N-[2-(5-Cl-1H-indol-3-yl)ethyl]acetamide Indole 5-Cl N-ethyl 236.70 1.4 Aromatic, higher rigidity
8j 2,3-Dihydroindole 5-Br, 1,3-diMe N-ethyl - - Steric hindrance from Br
2-(5-Cl-2,3-dioxoindole) 2,3-Dioxoindole 5-Cl, dioxo N-propargyl 276.68 - Increased polarity
Alachlor Phenyl 2,6-diethyl N-methoxymethyl 269.77 3.1 Agricultural use

*LogP values estimated based on structural features.

Biological Activity

The compound 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide is a derivative of indole, a structure known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : 240.70 g/mol

Biological Activity Overview

Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in various biological assays.

Antitumor Activity

Research indicates that indole-based compounds can effectively target cancer cells. For instance, studies have shown that analogs of indole exhibit significant antitumor activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the modulation of signaling pathways such as the Akt pathway, which is crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
NMK-BH3A5490.3Mitochondria-dependent apoptosis
SK228H12993.4ROS production and DNA damage
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamideA549TBDTBD

The biological activity of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide may involve several mechanisms:

  • Inhibition of Protein Kinases : Similar indole derivatives have been shown to inhibit protein kinases involved in cell signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Compounds targeting mitochondrial pathways can lead to increased expression of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .
  • Antimicrobial Properties : Some indole derivatives exhibit antibacterial activity against various pathogens, indicating a potential role in treating infections alongside cancer therapy .

Case Studies

Several studies have investigated the biological activity of indole derivatives similar to our compound:

  • Study on NSCLC :
    • Researchers evaluated the efficacy of indole derivatives against NSCLC cell lines and found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Evaluation :
    • A study reported that certain indole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide, and how is reaction progress optimized?

  • Methodological Answer : A common approach involves refluxing intermediates with chloroacetyl chloride or similar reagents in the presence of a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion . Purification typically involves recrystallization from solvents like pet-ether or methylene chloride/methanol mixtures . For analogs, coupling reactions using carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a catalyst are effective .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Determines structural integrity, including indole ring substitution patterns and acetamide group conformation .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in dimer formation) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate conformational stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray analysis reveals dihedral angles between the indole ring and acetamide group, which influence steric repulsion and hydrogen bonding. For example, in related compounds, dihedral angles between aromatic and heterocyclic rings range from 44.5° to 77.5°, with R₂²(10)-type dimerization via N–H⋯O bonds . Refinement protocols include riding-mode H-atom placement and anisotropic displacement parameters for non-H atoms .

Q. What experimental design principles apply to evaluating this compound’s biological activity (e.g., antimicrobial or anticancer assays)?

  • Methodological Answer :

  • Split-Plot Designs : Use randomized blocks with controls for variables like cell line variability or solvent effects. For example, split-split plots can segregate biological replicates, treatment doses, and time points .
  • Dose-Response Curves : Include IC₅₀ calculations using nonlinear regression models.
  • Statistical Validation : Apply ANOVA or t-tests with Bonferroni correction for multiple comparisons .
  • Positive/Negative Controls : Use known antimicrobials (e.g., ampicillin) and solvent-only groups to isolate compound-specific effects .

Q. How do steric and electronic factors influence reactivity in nucleophilic substitution or coordination chemistry?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the indole nitrogen (e.g., N,N-dimethyl groups) hinder nucleophilic attack at the carbonyl carbon, favoring alternative reaction pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at the 5-position) increase acetamide electrophilicity, enhancing reactivity with nucleophiles like amines or thiols .
  • Coordination Chemistry : The acetamide oxygen can act as a ligand for transition metals (e.g., Cu²⁺), with stability assessed via UV-Vis titration or cyclic voltammetry .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions (e.g., pH, temperature) to confirm reproducibility .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, IC₅₀) and adjust for variables like cell permeability or assay sensitivity .
  • Contradiction Resolution : Cross-validate results with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 2
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.